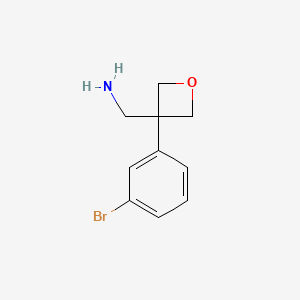

3-Aminomethyl-3-(3-bromophenyl)oxetane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Aminomethyl-3-(3-bromophenyl)oxetane” is a chemical compound with the formula C₁₀H₁₂BrNO . It is a derivative of oxetane, a four-membered heterocyclic compound .

Synthesis Analysis

The synthesis of oxetane derivatives like “3-Aminomethyl-3-(3-bromophenyl)oxetane” has been a topic of interest in recent years . Oxetanes are synthesized through various methods, including the ring-opening of epoxides with trimethyloxosulfonium ylide . The synthesis of oxetane derivatives has been driven by their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

Molecular Structure Analysis

The molecular structure of “3-Aminomethyl-3-(3-bromophenyl)oxetane” can be represented by the InChI code 1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H .

Chemical Reactions Analysis

Oxetanes, including “3-Aminomethyl-3-(3-bromophenyl)oxetane”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Wissenschaftliche Forschungsanwendungen

Applications in Explosive Material Synthesis

3-Bromomethyl-3-hydroxymethyloxetane, a precursor for synthesizing 3,3-disubstituted oxetane derivatives like 3-Aminomethyl-3-(3-bromophenyl)oxetane, plays a significant role in the creation of energetic oxetanes. These derivatives, particularly those based on the explosive LLM-116, demonstrate improved performance, insensitivity, and thermostability, making them valuable in advanced explosive materials. Such compounds, including asymmetric variants with azido-, nitrato-, and tetrazolyl-moieties, exhibit high detonation velocities and pressures while maintaining safety due to their insensitivity. Their properties are meticulously characterized using techniques like NMR spectroscopy, differential scanning calorimetry, and X-ray diffraction, ensuring comprehensive understanding and safe application in explosive technologies (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).

Drug Discovery and Bioisostere Applications

In the realm of drug discovery, the oxetane ring is noted for its potential as a bioisostere, replacing traditional functional groups like geminal dimethyl and carbonyl groups. Access to diverse 3-aminooxetanes is enabled through the reactivity of oxetan-3-tert-butylsulfinimine, a process that simplifies the creation of structurally varied oxetane-based compounds. This characteristic is particularly advantageous in drug design, offering a pathway to novel therapeutic agents (Hamzik & Brubaker, 2010).

Applications in Polymer Synthesis

The oxetane structure is extensively employed in polymer synthesis, with particular emphasis on C(3)-substituted oxetanes. These compounds are integral in the production of polyether glycols, where the C(3)-pendant substituents are positioned on the polymer surfaces. Their versatility extends to various natural products of pharmaceutical importance, such as the anti-cancer drug Taxol. In pharmaceutical and polymer fields, the incorporation of oxetane units typically involves selective coupling reactions, crucial for high-yield processes. This aspect underscores the significance of oxetanes in innovative polymer and drug synthesis (Bellinghiere, Doherty, Pistel, Browne, & Palandoken, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

[3-(3-bromophenyl)oxetan-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKMGNNTWDLXER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274857 |

Source

|

| Record name | 3-Oxetanemethanamine, 3-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminomethyl-3-(3-bromophenyl)oxetane | |

CAS RN |

1363380-80-6 |

Source

|

| Record name | 3-Oxetanemethanamine, 3-(3-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanemethanamine, 3-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)

![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)

![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)

![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)